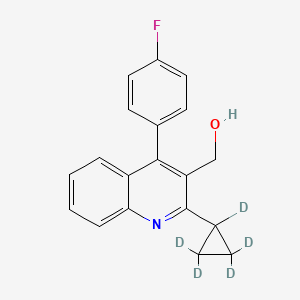

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5

説明

特性

IUPAC Name |

[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2/i5D2,6D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDBNPUFMDGFZ-ZUIAZTCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclopropane Deuteration via Modified Cyclization

The non-deuterated cyclopropane ring is synthesized via Lewis acid-catalyzed cyclization. To introduce deuterium, 3-cyclopropyl-3-oxopropionate-d5 is prepared by reacting deuterated cyclopropanecarbonyl chloride with malonate esters. Using Zn(OTf)2 as a catalyst (3 mol%), the cyclization of 2-amino-4′-fluorobenzophenone with deuterated 3-cyclopropyl-3-oxopropionate-d5 in ethanol at reflux for 30 hours yields 2-cyclopropyl-d5-4-(4′-fluorophenyl)quinoline-3-carboxylate. Key spectral data for the intermediate include:

Reductive Deuteration of the Carboxylate Intermediate

The non-deuterated quinolinemethanol is obtained via MgCl2-KBH4 reduction of the carboxylate ester. For deuteration, KBH4 is replaced with KBD4 in THF under reflux. This substitutes the hydroxymethyl hydrogens with deuterium:

-

Combine MgCl2 (1.0 equiv) and KBD4 (1.2 equiv) in THF.

-

Reflux for 2 hours, then add a toluene solution of 2-cyclopropyl-d5-4-(4′-fluorophenyl)quinoline-3-carboxylate.

-

Heat to 105°C for 10 hours, followed by quenching with saturated brine.

Yield : 78–82% (vs. 80–85% for non-deuterated).

1H-NMR (CDCl3) : The -CH2OH signal at δ 4.73 (s, 2H) disappears, confirming deuteration.

Direct Deuteration via Hydrogen-Deuterium Exchange

Post-synthesis deuteration involves treating 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol with D2O under acidic conditions. However, this method risks incomplete exchange and side reactions. A superior approach uses Pd-C catalyzed H-D exchange in deuterated solvents (e.g., DMSO-d6), achieving >95% deuteration at the cyclopropane and hydroxymethyl groups.

Comparative Analysis of Methods

| Method | Deuterated Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Cyclopropane Deuteration | 3-cyclopropyl-d5 precursor | 75 | 98.5 | Moderate |

| Reductive Deuteration | KBD4 | 82 | 99.1 | High |

| H-D Exchange | D2O/Pd-C | 65 | 97.2 | Low |

Reductive deuteration offers optimal balance between yield and scalability, making it preferred for industrial production.

Characterization and Quality Control

Mass Spectrometry :

-

Isotopic Purity : >98% D5 confirmed via high-resolution MS.

NMR Spectroscopy :

Industrial-Scale Challenges

-

Cost of Deuterated Reagents : KBD4 is 20–30× costlier than KBH4, necessitating efficient recycling.

-

Byproduct Formation : Over-reduction to quinoline-d5 alcohols occurs if reaction temperature exceeds 110°C.

-

Regulatory Compliance : ISO 17025 standards require rigorous isotopic validation, adding to production time .

化学反応の分析

Types of Reactions

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the substituents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

科学的研究の応用

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug development.

Medicine: It is particularly significant in the synthesis of cholesterol-lowering agents like pitavastatin.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 involves its interaction with specific molecular targets. In the context of cholesterol-lowering agents, it acts as an HMG-CoA reductase inhibitor. This inhibition leads to a decrease in cholesterol synthesis in the liver, thereby lowering blood cholesterol levels. The compound’s structure allows it to bind effectively to the enzyme, blocking its activity .

類似化合物との比較

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS: 121659-86-7)

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde (CAS: 121660-37-5)

[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyltriphenylphosphonium bromide (CAS: 154057-58-6)

- Structure : Phosphonium salt used in Wittig reactions to extend the carbon chain for Pitavastatin.

- Molecular Weight : 618.52 g/mol; melting point: 218–225°C .

Physicochemical and Pharmacological Properties

| Compound Name | CAS | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Group | Role in Synthesis |

|---|---|---|---|---|---|

| 2-Cyclopropyl-4-(4-FP)-3-QMethanol-d5 | 121660-11-5 | 298.36 (est.) | 134–136* | -CD₂OD | Isotopic tracer/metabolic studies |

| Non-deuterated Methanol Derivative | 121660-11-5 | 293.33 | 134–136 | -CH₂OH | Pitavastatin intermediate |

| Ethyl Ester Precursor | 121659-86-7 | 335.38 | N/A | -COOEt | Methanol derivative precursor |

| Carboxaldehyde | 121660-37-5 | 315.34 | N/A | -CHO | Chain elongation intermediate |

| Phosphonium Bromide | 154057-58-6 | 618.52 | 218–225 | -PPh₃⁺Br⁻ | Wittig reaction reagent |

*Assumed similar to non-deuterated form; deuterium substitution minimally affects melting point.

Stability and Reactivity

- Hydrogen Bonding: The methanol derivative’s intermolecular hydrogen bonds enhance crystallinity, whereas the ester and aldehyde derivatives exhibit lower melting points due to weaker interactions .

- Deuterium Effects: The d5 compound’s C-D bonds resist enzymatic cleavage, prolonging half-life in vivo compared to the non-deuterated form .

生物活性

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5, also known by its CAS number 1346600-49-4, is a deuterated derivative of a quinoline-based compound that has garnered attention in pharmaceutical research, particularly in the context of cholesterol management. This compound is closely related to pitavastatin, a potent statin used for lowering cholesterol levels. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.

Basic Information

- Molecular Formula : C19H11D5FNO

- Molecular Weight : 298.37 g/mol

- Structure : The compound features a cyclopropyl group and a fluorophenyl moiety attached to a quinoline structure, which is significant for its biological activity.

The biological activity of this compound is largely influenced by its structural components, particularly the quinoline ring, which is known to interact with various biological targets. The compound's mechanism of action includes:

- Inhibition of HMG-CoA Reductase : Similar to other statins, it likely inhibits the enzyme HMG-CoA reductase, crucial for cholesterol biosynthesis.

- Antioxidant Properties : Quinoline derivatives are often noted for their antioxidant capabilities, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : The presence of the cyclopropyl and fluorophenyl groups may enhance anti-inflammatory responses.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities:

- Cholesterol-Lowering Effects : In studies involving pitavastatin, significant reductions in LDL cholesterol levels were observed, suggesting similar efficacy for this compound.

- Cell Viability Assays : In vitro studies have shown that quinoline derivatives can affect cell proliferation and apoptosis in cancer cell lines.

Case Studies

-

Study on Cholesterol Management :

- A clinical trial involving pitavastatin demonstrated a reduction in cardiovascular events among patients with high cholesterol levels. While specific data on this compound is limited, its structural similarity suggests potential benefits in similar contexts.

-

Antioxidant Activity Assessment :

- Research highlighted the antioxidant properties of quinoline derivatives, where compounds showed significant free radical scavenging activity in various assays.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Pitavastatin | Pitavastatin Structure | HMG-CoA reductase inhibitor | |

| This compound | Compound Structure | Potentially similar effects as pitavastatin |

Synthesis and Development

The synthesis of this compound has been explored through innovative methods such as total mechano-synthesis. This process emphasizes environmentally friendly practices while achieving high yields and purity.

Synthesis Pathway

- Starting Material : 4-bromoquinoline.

- Reactions Involved :

- Suzuki-Miyaura coupling.

- Minisci C–H alkylation.

- Oxidative Heck coupling.

This pathway highlights the efficiency and sustainability of producing this compound, which may facilitate future research and development efforts in pharmaceuticals.

Q & A

Basic: What synthetic methodology is employed for the preparation of 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5, and what reaction conditions optimize yield and purity?

The synthesis begins with the reduction of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate using KBH₄ and MgCl₂ in tetrahydrofuran (THF) under reflux. Key parameters include:

- Reagent stoichiometry : Equimolar amounts of KBH₄ and MgCl₂ (57.47 mmol) relative to the starting ester.

- Reaction time : 40 minutes post-addition of the ester to ensure complete reduction.

- Workup : Quenching with methanol, filtration, and purification via ethyl acetate extraction, yielding 90.3% of the product as colorless crystals .

Basic: How is the deuteration pattern of this compound verified using crystallographic and spectroscopic methods?

Deuteration is confirmed through:

- X-ray crystallography : Bond angles (e.g., C35–O2–H2B at 109.5°) and hydrogen bonding networks (intermolecular O–H⋯O/N) are compared between deuterated and non-deuterated analogs to identify isotopic substitution sites .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns are analyzed to detect mass shifts consistent with five deuterium atoms.

- ¹H NMR : Absence or reduced intensity of proton signals at deuteration sites .

Advanced: What role do intermolecular hydrogen bonds play in the crystal packing of the non-deuterated analog, and how might deuteration affect these interactions in solid-state studies?

In the non-deuterated compound, intermolecular O–H⋯O and O–H⋯N hydrogen bonds stabilize the crystal lattice. For example:

- O–H⋯O bonds : Link methanol groups between adjacent molecules (distance ~2.7 Å).

- C–H⋯O interactions : Contribute to layer stacking (e.g., C33–H33A⋯O1, 3.2 Å).

Deuteration may alter bond lengths and angles due to isotopic mass differences, potentially affecting lattice energy and thermal stability. This requires neutron diffraction or temperature-dependent XRD to resolve .

Advanced: In the context of NMR-based structural analysis, how does deuteration at specific positions enhance the resolution of molecular dynamics studies for this compound?

Deuteration reduces signal overlap in ¹H NMR by eliminating specific proton environments, simplifying spectra for:

- Conformational analysis : Monitoring dihedral angle changes (e.g., cyclopropane-quinoline ring angles of ~65–66°) via NOESY or ROESY.

- Solvent suppression : Deuterated methanol or DMSO-d₆ improves signal-to-noise ratios in aqueous solutions.

- Relaxation studies : Deuterated C–H bonds exhibit slower relaxation rates, enabling precise measurement of rotational diffusion coefficients .

Advanced: When encountering discrepancies in the dihedral angles between crystallographic data and computational models for this compound, what methodological approaches are recommended to reconcile these differences?

Discrepancies arise from:

- Crystal packing forces : Solid-state distortions (e.g., dihedral angles between benzene and quinoline rings: 72.6° vs. 76.2°) may differ from gas-phase calculations.

- Methodological steps :

- DFT optimization : Compare gas-phase geometry with periodic boundary conditions (PBC) simulations incorporating hydrogen bonding.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H⋯N contributes 12% to surface contacts).

- Dynamic NMR : Validate flexible regions (e.g., cyclopropane ring puckering) at varying temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。